molecular formula C19H18N2O2S B2973386 2-phenoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide CAS No. 2034441-85-3

2-phenoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide

Cat. No. B2973386
M. Wt: 338.43
InChI Key: UTJXWXNESRTCFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-phenoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide” is a novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivative . It has been synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .


Synthesis Analysis

The synthesis of this compound involves the use of trimethylamine as a classical method and magnesium oxide nanoparticles . The structures of synthetic derivatives were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .


Molecular Structure Analysis

The molecular structure of this compound was confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the use of trimethylamine as a classical method and magnesium oxide nanoparticles . The reaction conditions were mild and metal-free .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

2-phenoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide, due to its structural complexity, is of interest in the field of organic synthesis and structural chemistry. Compounds with similar structural features have been synthesized to investigate their potential in various chemical and pharmacological applications. For instance, the study by Atta-ur-rahman et al. (1997) on a succinylanthranilic acid ester highlights the significance of such compounds in inhibiting chymotrypsin and exhibiting antibacterial activity. Similarly, Harutyunyan et al. (2015) demonstrated a one-step synthesis approach for related pyrido[2,3-d]pyrimidines, showcasing the versatility of these compounds in synthetic chemistry.

Pharmacological Applications

Compounds structurally related to 2-phenoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide have been explored for their pharmacological properties. Research by Ueda et al. (1991) on N-[3-(3-(piperidinomethyl)phenoxy)propyl]-4-(1-methyl-1H- tetrazol-5-ylthio)butanamide revealed its potential as an antiulcer agent due to its gastric acid antisecretory activity. This highlights the therapeutic potential of compounds within this structural class.

Biological Activity

Investigations into the biological activity of structurally similar compounds have shown promising results. For example, the work by Sayed and Ali (2007) on synthesizing derivatives for antiviral evaluations showcases the potential for these compounds to act against viral infections. Such studies underscore the importance of structural modifications in enhancing biological activity.

Future Directions

The future directions for this compound could involve further exploration of its biological activities, including its potential as an inhibitor of receptor tyrosine kinase, its pharmacokinetics profiles, its anticancer activity against lung cancer, its antibacterial and antifungal activity, and its antioxidant activity .

properties

IUPAC Name

2-phenoxy-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-14(23-17-7-3-2-4-8-17)19(22)21-12-15-6-5-10-20-18(15)16-9-11-24-13-16/h2-11,13-14H,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTJXWXNESRTCFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=C(N=CC=C1)C2=CSC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.